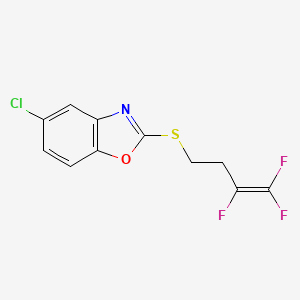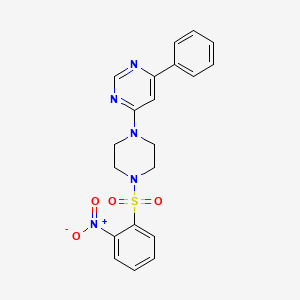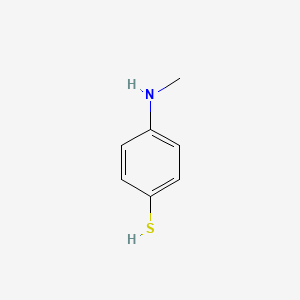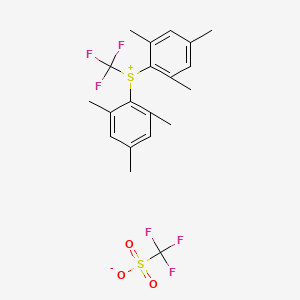
Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate, also known as the Mes-Umemoto reagent, is a chemical compound with the molecular formula C20H22F6O3S2 . It has a molecular weight of 488.5 g/mol .
Molecular Structure Analysis
The molecular structure of Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate consists of two mesityl groups (2,4,6-trimethylphenyl) and a trifluoromethyl group attached to a sulfonium ion . The compound also contains a trifluoromethanesulfonate group .Chemical Reactions Analysis
Under a dual catalytic copper/photoredox manifold, the Mes-Umemoto reagent has been demonstrated to be an excellent reagent for the trifluoromethylation of alkyl halides and aryl halides to yield alkyl-CF3 and aryl-CF3 in high yields .Physical And Chemical Properties Analysis
Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate is a white to light yellow powder or crystal . It has a molecular weight of 488.5 g/mol . The compound has a topological polar surface area of 66.6 Ų .科学的研究の応用
Oxidative Properties and Synthesis Applications
Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate exhibits unique oxidative properties and is utilized in the synthesis of various organic compounds. The reaction of dimethyl sulfide with triflic anhydride, leading to the formation of dimethyl(trifluoromethanesulfonyl)sulfonium salt, highlights its potential in the mild oxidation of alcohols to carbonyl compounds and the transformation of sulfides to sulfoxides without the formation of sulfones. This reactivity pattern opens pathways for synthesizing complex molecules from simple starting materials, showcasing the compound's versatility in organic synthesis (Nenajdenko et al., 1997).
Lewis Acid Catalysis
The compound also finds application in Lewis acid catalysis, as demonstrated by scandium trifluoromethanesulfonate's use in acylation reactions. Such catalysis facilitates the transformation of alcohols into esters and amides, enhancing the efficiency of these processes. This catalytic activity underscores the potential of dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate derivatives in promoting highly selective and efficient organic transformations (Ishihara et al., 1996).
Synthetic Capabilities and Electrophilic Reactivity
The review on the synthesis and reactivity of functionally substituted sulfonium salts, including dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate, elaborates on the compound's broad synthetic capabilities. It outlines the electrophilic reactivity of sulfonium salts, providing a theoretical framework that explains their behavior in various organic reactions. This knowledge is instrumental in developing new synthetic strategies and understanding the underlying mechanisms of sulfonium salt-mediated reactions (Nenaidenko & Balenkova, 2003).
Anion Binding and Complexation Studies
Research into the anion binding properties of bidentate diboranes, which can be modified with dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate, highlights its utility in designing molecules with high anion affinity. The ability to form stable complexes with fluoride and azide anions is particularly relevant for applications in anion sensing, separation, and catalysis, demonstrating the synergistic effects of Coulombic and chelate interactions in enhancing anion binding (Zhao & Gabbaï, 2012).
Safety and Hazards
作用機序
Target of Action
Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate, also known as the Mes-Umemoto reagent, primarily targets alkyl halides and aryl halides . These halides play a crucial role in organic synthesis, serving as the starting point for many chemical reactions .
Mode of Action
The compound interacts with its targets under a dual catalytic copper/photoredox manifold . This interaction results in the trifluoromethylation of alkyl halides and aryl halides, yielding alkyl-CF3 and aryl-CF3 . The reactions exhibit a wide substrate scope with good functional group tolerance .
Biochemical Pathways
The affected biochemical pathway involves the trifluoromethylation of alkyl halides and aryl halides . The downstream effects include the conversion of a variety of 5-membered and 6-membered heteroaryl halides to the corresponding trifluoromethylheteroarenes under mild conditions .
Pharmacokinetics
The compound is typically used in the form of a powder and stored at temperatures below −20°c , suggesting that its bioavailability may be influenced by these factors.
Result of Action
The molecular and cellular effects of Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate’s action include the successful trifluoromethylation of alkyl halides and aryl halides . This results in the formation of alkyl-CF3 and aryl-CF3 compounds, which have a wide range of applications in organic synthesis .
Action Environment
Environmental factors such as temperature and the presence of other catalysts can influence the action, efficacy, and stability of Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate . For instance, the compound is typically stored at temperatures below −20°C to maintain its stability . Furthermore, the compound’s efficacy in trifluoromethylation reactions can be enhanced in the presence of a dual catalytic copper/photoredox manifold .
特性
IUPAC Name |
trifluoromethanesulfonate;trifluoromethyl-bis(2,4,6-trimethylphenyl)sulfanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3S.CHF3O3S/c1-11-7-13(3)17(14(4)8-11)23(19(20,21)22)18-15(5)9-12(2)10-16(18)6;2-1(3,4)8(5,6)7/h7-10H,1-6H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYTWACXJNSBRL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[S+](C2=C(C=C(C=C2C)C)C)C(F)(F)F)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1895006-01-5 |
Source


|
| Record name | Dimesityl(trifluoromethyl)sulfonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

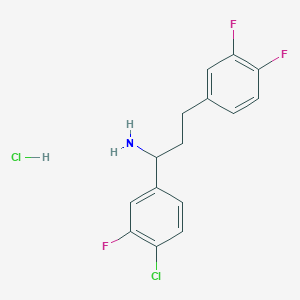
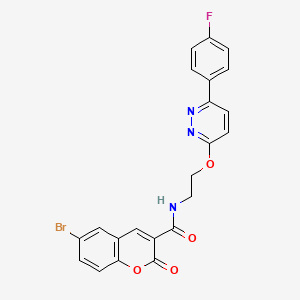


![N-(4-fluorobenzyl)-2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2606570.png)
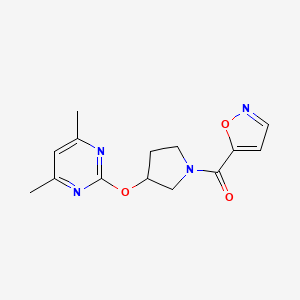
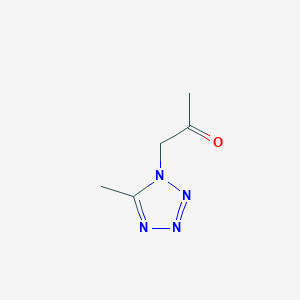
![(E)-N-(benzo[d]thiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2606574.png)
![N-(1,3-dimethyl-2,4,7-trioxopyrano[2,3-d]pyrimidin-6-yl)-4-fluorobenzamide](/img/structure/B2606576.png)
